

The Stereochemistry and Absolute Configuration of Ampelopsin F: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Ampelopsin F*

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Introduction

Ampelopsin F, a complex resveratrol oligomer, has garnered significant interest within the scientific community due to its unique structural architecture and potential therapeutic applications. As a member of the stilbenoid family, isolated from plant sources such as *Ampelopsis brevipedunculata* var. *hancei*, understanding its precise three-dimensional structure is paramount for elucidating its bioactivity and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of (-)-**Ampelopsin F**, detailing the experimental methodologies employed in its structural determination and presenting key quantitative data.

Absolute Configuration of (-)-Ampelopsin F

The absolute configuration of the naturally occurring (-)-**Ampelopsin F** has been determined to be (2R, 3S, 10S, 17S). This complex stereochemistry arises from four stereogenic centers within its pentacyclic framework. The IUPAC name for (-)-**Ampelopsin F** is (2R,3S,10S,17S)-2,17-bis(4-hydroxyphenyl)pentacyclo[8.7.0.0^{1,3}.0^{4,9}.0^{11,16}]heptadeca-4(9),5,7,11(16),12,14-hexaene-6,8,13,15-tetrol.[1]

Experimental Determination of Stereochemistry

The definitive elucidation of the complex stereostructure of **Ampelopsin F** was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and X-ray crystallography of a derivative. The initial isolation and structure elucidation were reported by Ohyama et al.

Data Presentation

The following table summarizes the key quantitative data that were instrumental in the stereochemical assignment of (-)-**Ampelopsin F**.

Parameter	Value	Method	Significance
Specific Optical Rotation	$[\alpha]_{D^{25}} -158^{\circ}$ (c 0.5, MeOH)	Polarimetry	The negative sign indicates it is the levorotatory enantiomer.
Circular Dichroism (CD)	Not explicitly detailed in abstracts, but crucial for absolute configuration determination by comparing experimental and calculated spectra.	CD Spectroscopy	The specific Cotton effects in the CD spectrum are characteristic of the absolute configuration.
^1H NMR	Key NOE correlations established the relative stereochemistry of the protons on the stereogenic centers.	NMR Spectroscopy (NOESY)	Provided evidence for the spatial proximity of specific protons, confirming the relative arrangement of substituents.
X-ray Crystallography	Performed on a derivative (e.g., O-benzoyl-Ampelopsin F) to unambiguously determine the absolute configuration.	Single-Crystal X-ray Diffraction	Provided the definitive three-dimensional structure, confirming the absolute stereochemistry.

Experimental Protocols

The determination of the absolute configuration of **Ampelopsin F** involves a multi-step process, beginning with its isolation and purification, followed by a series of sophisticated analytical techniques.

Isolation and Purification of (-)-Ampelopsin F

(-)-**Ampelopsin F** is a naturally occurring compound isolated from the roots and stems of *Ampelopsis brevipedunculata* var. *hancei*. The general procedure involves:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.
- **Partitioning:** The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on polarity.
- **Chromatography:** The fraction containing **Ampelopsin F** is further purified using a combination of column chromatography techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

Determination of Relative Stereochemistry by NMR Spectroscopy

The relative configuration of the four stereocenters in **Ampelopsin F** was established primarily through Nuclear Overhauser Effect (NOE) experiments.

Protocol for NOESY (Nuclear Overhauser Effect Spectroscopy):

- **Sample Preparation:** A solution of pure (-)-**Ampelopsin F** is prepared in a suitable deuterated solvent (e.g., CD₃OD).
- **Data Acquisition:** A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE cross-peaks.
- **Data Analysis:** The presence of cross-peaks between specific protons in the NOESY spectrum indicates their close spatial proximity (typically < 5 Å). By analyzing the pattern of these correlations, the relative stereochemistry of the molecule can be deduced.

Determination of Absolute Configuration by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by comparing the experimentally measured spectrum with theoretically calculated spectra for the possible enantiomers.

Protocol for CD Analysis:

- **Sample Preparation:** A solution of (-)-**Ampelopsin F** of known concentration is prepared in a transparent solvent (e.g., methanol).
- **Data Acquisition:** The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.
- **Computational Modeling:** The 3D structures of both possible enantiomers of **Ampelopsin F** are generated and their conformational spaces are explored using computational methods (e.g., density functional theory, DFT).
- **Spectral Calculation:** For the low-energy conformers of each enantiomer, the theoretical CD spectra are calculated.
- **Comparison:** The experimental CD spectrum is compared with the calculated spectra. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the assignment of the absolute configuration.

Unambiguous Determination by X-ray Crystallography of a Derivative

To provide unequivocal proof of the absolute configuration, X-ray crystallography is the gold standard. As natural products can sometimes be difficult to crystallize, a crystalline derivative is often prepared.

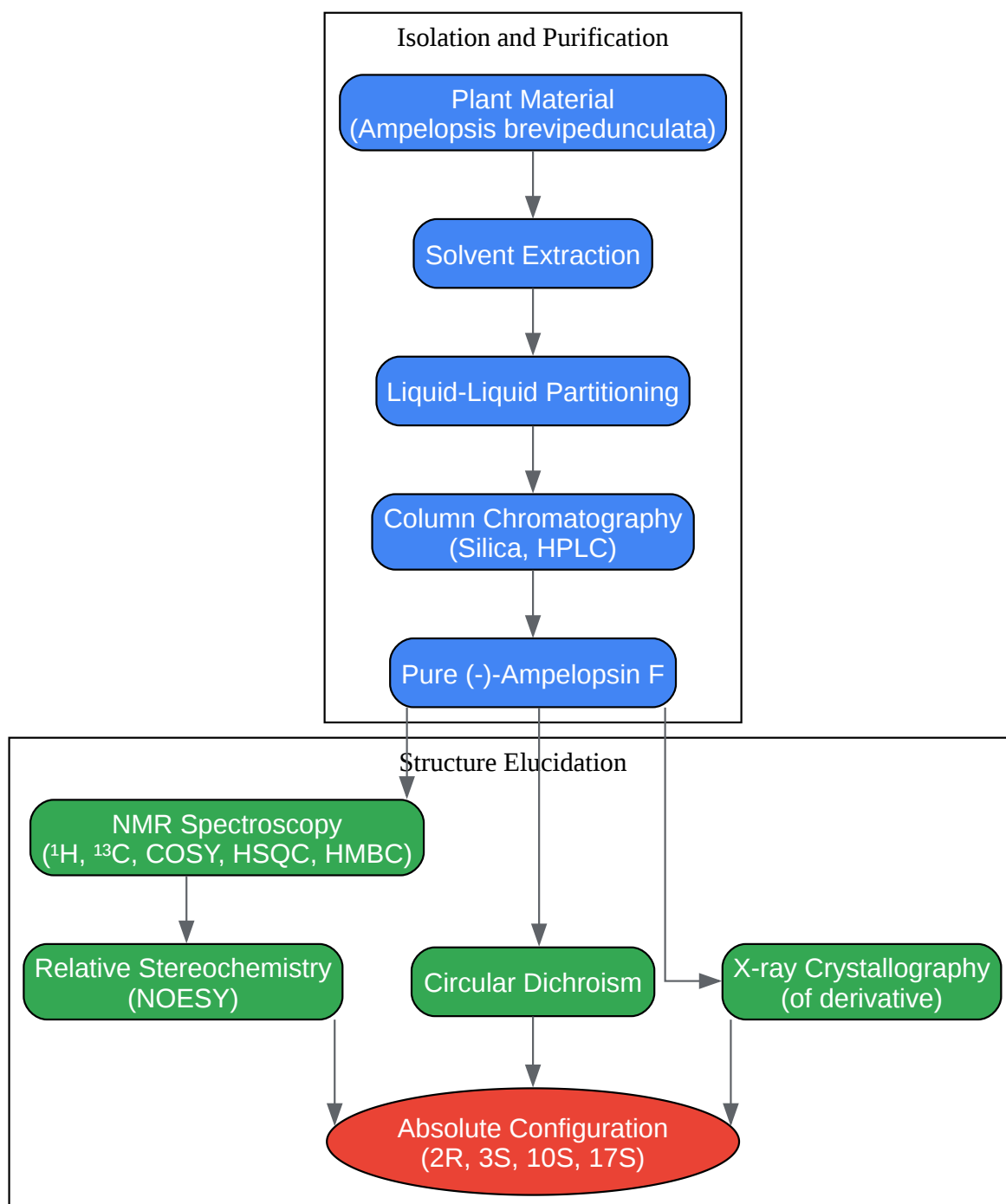
Protocol for X-ray Crystallography:

- **Derivatization:** A suitable crystalline derivative of **Ampelopsin F** is synthesized. For molecules with multiple hydroxyl groups, this often involves benzylation to form O-benzoyl esters, which can enhance crystallinity.
- **Crystal Growth:** Single crystals of the derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by vapor diffusion.
- **Data Collection:** The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

- **Structure Solution and Refinement:** The diffraction data is processed to determine the electron density map of the crystal, from which the atomic positions are determined. The absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure or from high-quality data for light-atom structures.

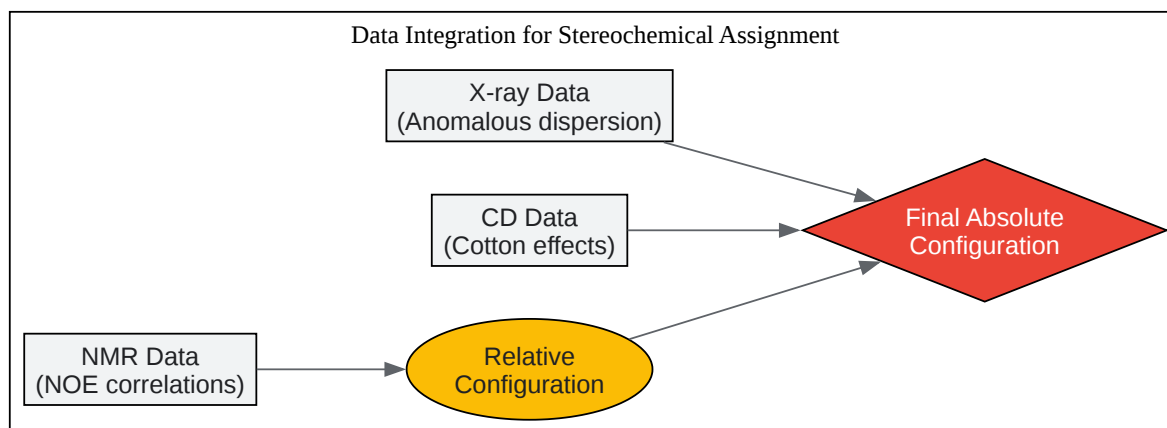
Mandatory Visualizations

The following diagrams illustrate the logical workflow for the determination of the absolute configuration of **Ampelopsin F**.



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Caption: Workflow for the isolation and structural elucidation of **Ampelopsin F**.



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Caption: Logical relationship of experimental data for stereochemical assignment.

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References

- 1. (-)-Ampelopsin F | C₂₉H₂₂O₆ | CID 484755 - PubChem [pubchem.ncbi.nlm.nih.gov]
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